molecular formula C20H19IN4O3 B10898945 N'-({3-[(4-iodophenoxy)methyl]phenyl}carbonyl)-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

N'-({3-[(4-iodophenoxy)methyl]phenyl}carbonyl)-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B10898945
M. Wt: 490.3 g/mol
InChI Key: BTAKOZVSLLVFDH-UHFFFAOYSA-N
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Description

N’~5~-{3-[(4-IODOPHENOXY)METHYL]BENZOYL}-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes an iodophenoxy group, a benzoyl group, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~5~-{3-[(4-IODOPHENOXY)METHYL]BENZOYL}-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps:

    Formation of the iodophenoxy intermediate: This step involves the reaction of 4-iodophenol with a suitable alkylating agent to form the 4-iodophenoxy group.

    Benzoylation: The iodophenoxy intermediate is then reacted with benzoyl chloride in the presence of a base to form the benzoyl derivative.

    Pyrazole ring formation: The benzoyl derivative is then subjected to cyclization with hydrazine derivatives to form the pyrazole ring.

    Final assembly: The final step involves the coupling of the pyrazole derivative with the iodophenoxy-benzoyl intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’~5~-{3-[(4-IODOPHENOXY)METHYL]BENZOYL}-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

    Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism by which N’~5~-{3-[(4-IODOPHENOXY)METHYL]BENZOYL}-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to biological effects.

    Interference with cellular pathways: It could modulate signaling pathways within cells, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N’~5~-{3-[(4-BROMOPHENOXY)METHYL]BENZOYL}-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE
  • N’~5~-{3-[(4-CHLOROPHENOXY)METHYL]BENZOYL}-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Uniqueness

N’~5~-{3-[(4-IODOPHENOXY)METHYL]BENZOYL}-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to the presence of the iodophenoxy group, which can impart distinct chemical and biological properties compared to its bromine or chlorine analogs. The iodine atom can influence the compound’s reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.

Properties

Molecular Formula

C20H19IN4O3

Molecular Weight

490.3 g/mol

IUPAC Name

N'-[3-[(4-iodophenoxy)methyl]benzoyl]-2,5-dimethylpyrazole-3-carbohydrazide

InChI

InChI=1S/C20H19IN4O3/c1-13-10-18(25(2)24-13)20(27)23-22-19(26)15-5-3-4-14(11-15)12-28-17-8-6-16(21)7-9-17/h3-11H,12H2,1-2H3,(H,22,26)(H,23,27)

InChI Key

BTAKOZVSLLVFDH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(=O)NNC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)I)C

Origin of Product

United States

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